2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

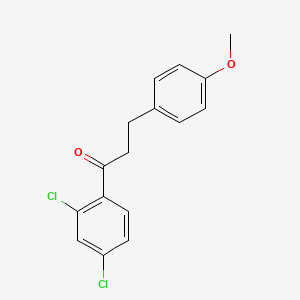

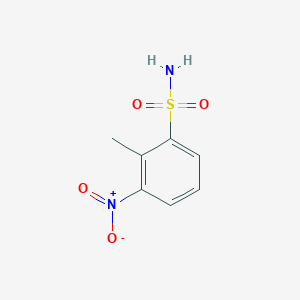

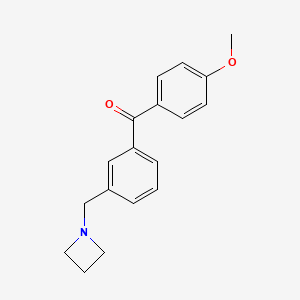

“2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone” is a chemical compound with the molecular formula C16H14Cl2O2 . It has a molecular weight of 309.19 . The IUPAC name for this compound is 1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one .

Molecular Structure Analysis

The InChI code for “2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone” is 1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone” include a molecular weight of 309.19 and a molecular formula of C16H14Cl2O2 .Aplicaciones Científicas De Investigación

Microwave- and Ultrasound-assisted Semisynthesis

A study by Joshi, Sharma, and Sinha (2005) demonstrated a rapid semisynthesis of natural methoxylated propiophenones using microwave and ultrasound heating. This process involves a stereo- and regio-isomeric mixture of phenylpropenes reacting with palladium chloride and sodium formate, followed by oxidation to produce phenylpropanes. The synthesis represents an efficient method for preparing derivatives of propiophenones, including 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone, under environmentally benign conditions (Joshi, Sharma, & Sinha, 2005).

α-Chlorination Techniques

Tsuruta et al. (1985) explored the α-chlorination of aryl ketones using manganese(III) acetate, presenting a synthetic pathway relevant to derivatives like 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone. Their research outlines efficient methods for achieving α,α-dichloro derivatives, offering insights into the synthetic applicability and reaction mechanisms for chlorinated propiophenones (Tsuruta, Harada, Nishino, & Kurosawa, 1985).

Photosensitive Polyphosphonate Derivatives

Kaniappan, Murugavel, and Thangadurai (2013) synthesized a series of homo and copolyphosphonate derivatives containing photosensitive unsaturated keto groups in the main chain, utilizing 3-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)propenone. This research highlights the potential of 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone derivatives in developing materials with unique thermal and photosensitive properties, offering applications in advanced materials science (Kaniappan, Murugavel, & Thangadurai, 2013).

Synthesis of Novel Photosensitive Compounds

Yousif and Fadhil (2020) detailed the synthesis of novel photosensitive compounds, including derivatives of 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone, through base-catalyzed aldol condensation reactions. Their findings contribute to the development of new materials with potential applications in photochemistry and materials science (Yousif & Fadhil, 2020).

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUQTMCYYSKTHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644292 |

Source

|

| Record name | 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone | |

CAS RN |

898776-25-5 |

Source

|

| Record name | 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)